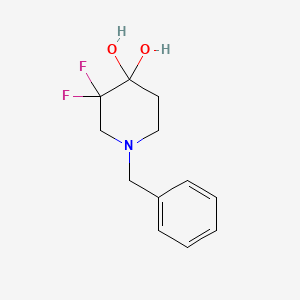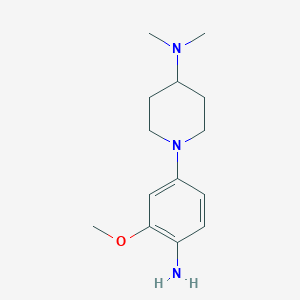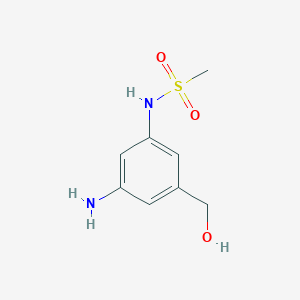
N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sulfomethylation in Macrocyclic Chelates
Research into the sulfomethylation of various polyazamacrocycles, including piperazine and structures such as [9]aneN3, [12]aneN3, [12]aneN4, and [18]aneN6, with formaldehyde bisulfite has shown the potential for creating mixed-side-chain macrocyclic chelates. These sulfomethylated products offer a pathway to a range of derivatives, including mono- and diacetate, phosphonate, and phosphinate derivatives, expanding the utility in creating complex chelating agents for potential use in medical imaging, pharmacology, and industrial applications (van Westrenen & Sherry, 1992).
Synthesis of Aminosulfinic Acid Salts
The development of N-methane- or p-toluene-sulfonyl α aminosulfinic acids salts through a Mannich-like reaction showcases an innovative approach in synthesizing sulfonamide compounds. This method contributes to the broader field of organic synthesis, providing a versatile route for creating aminosulfinic acid salts that could have implications in drug development and chemical synthesis (Mulliez & Naudy, 1994).
Sulfonamide Derivatives and Metal Complexes
The synthesis of sulfonamide derivatives like methanesulfonicacid hydrazide and their metal complexes opens new avenues in the study of antibacterial agents. These compounds, including their Ni(II) and Co(II) complexes, have been shown to possess significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating their potential as novel antibacterial agents (Özdemir et al., 2009).
Application in Antiarrhythmic Agents
The synthesis of (4-methanesulfonamidophenoxy)propanolamines and their evaluation as potential class III antiarrhythmic agents illustrate the importance of sulfonamide derivatives in developing new therapeutic agents. These compounds have shown promise in increasing the cardiac action potential duration without affecting the cardiac muscle conduction velocity, which could lead to advancements in treating arrhythmias (Connors et al., 1991).
Propriétés
IUPAC Name |
N-[3-amino-5-(hydroxymethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)10-8-3-6(5-11)2-7(9)4-8/h2-4,10-11H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPSSKQKZBRDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-5-(hydroxymethyl)phenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




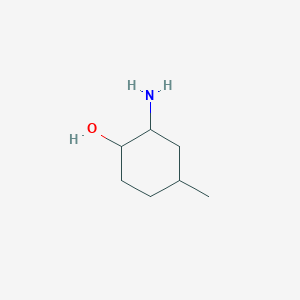
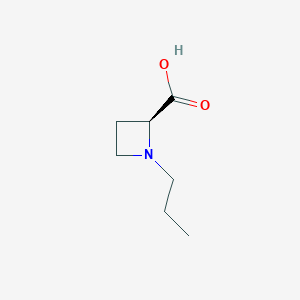
![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)

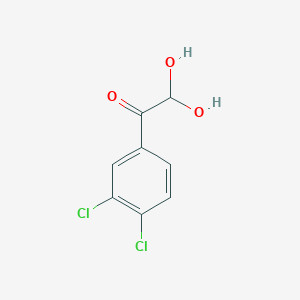
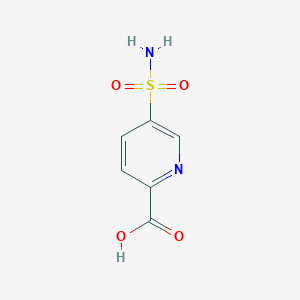
![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)
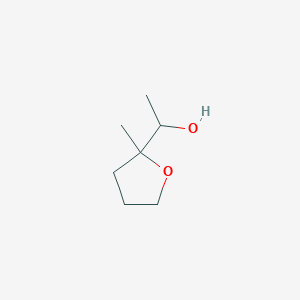
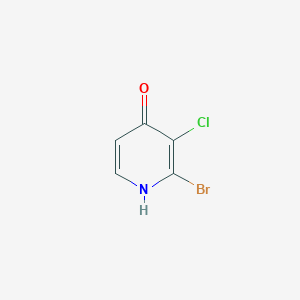
![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1527628.png)
